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Introduction

Ethyl salicylate (CAS No. 118-61-6) is an aromatic ester formed from the condensation of
salicylic acid and ethanol.[1] It is a versatile compound widely utilized in the food and cosmetic
industries as a flavoring agent and fragrance ingredient, respectively.[2][3] Characterized by a
pleasant sweet, floral, and wintergreen-like aroma, it imparts specific sensory profiles to a
variety of consumer products.[4][5] In its pure form, it is a colorless to pale yellow liquid with low
solubility in water but high solubility in organic solvents like alcohol and ether. Beyond its
sensory applications, ethyl salicylate also serves as a topical analgesic in pharmaceutical
preparations, where it is hydrolyzed to salicylic acid, an inhibitor of cyclooxygenase (COX-1
and COX-2) enzymes, thereby reducing inflammation and pain. This document provides
detailed application notes and experimental protocols for the evaluation and use of ethyl
salicylate in research and development settings.

Application Notes
Ethyl Salicylate as a Food Flavoring Agent

Ethyl salicylate is classified as a flavoring agent by the U.S. Food and Drug Administration
(FDA) and is listed under 21 CFR 172.515. It has been granted Generally Recognized as Safe
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(GRAS) status by the Flavor and Extract Manufacturers Association (FEMA), with the
designation FEMA Number 2458.

Its primary function in food is to impart a fruity, minty, and wintergreen-like flavor. It is commonly
used in baked goods, candies, chewing gum, and non-alcoholic beverages. The typical
organoleptic profile is described as sweet, balsamic, and floral.

Table 1: Physicochemical and Regulatory Properties of Ethyl Salicylate

Property Value References
Chemical Formula CoH1003

Molecular Weight 166.18 g/mol

Appearance Colorless to pale yellow liquid

Odor/Flavor Profile

Sweet, floral, spicy,

wintergreen, minty

Boiling Point 232-234 °C
Melting Point 1.3°C
Density ~1.13 g/cm?3

Refractive Index

1.518 - 1.525 (at 20°C)

Sparingly soluble in water;

Solubility miscible with alcohol and ether
CAS Number 118-61-6

FEMA Number 2458

FDA Regulation 21 CFR 172.515

Table 2: Recommended Usage Levels of Ethyl Salicylate in Food (FEMA GRAS)
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Food Category Average Maximum PPM
Baked Goods 16.0

Non-alcoholic Beverages 2.8

Chewing Gum -

Candies -

Data derived from The Good Scents Company,
referencing FEMA GRAS use levels. Updated
and specific use levels may be available from

FEMA upon request.

Ethyl Salicylate as a Fragrance Component

In the fragrance industry, ethyl salicylate is valued for its sweet, balsamic aroma with minty
and wintergreen characteristics. It is a versatile ingredient used to provide a fresh, floral scent
in perfumes, colognes, lotions, and shampoos. It is noted for its ability to blend well with and
enhance other floral notes, such as ylang-ylang, cassie, and mimosa.

Table 3: Fragrance Profile of Ethyl Salicylate

Characteristic Description References

Odor Type Balsamic, Floral, Minty

Sweet, wintergreen, medicinal,

Odor Description phenolic, with fruity-floral
undertones
Longevity on Strip > 4 hours

Up to 6.0% in fragrance
Recommended Usage
concentrate

Perfumes, colognes, personal
Applications care products (lotions, creams,

shampoos)
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Safety and Toxicology

Ethyl salicylate is considered an irritant and requires careful handling. It can cause skin, eye,
and respiratory tract irritation. Appropriate personal protective equipment (PPE), including
gloves and safety glasses, should be used.

Table 4: Toxicological Data for Ethyl Salicylate

Test Result Species References
Oral LD50 1320 mg/kg Rat
Dermal LD50 > 5000 mg/kg Rabbit
o Moderate Irritant (500 _
Skin Irritation Rabbit
mg/24H)

o Causes serious eye
Eye Irritation L
irritation

All' handling should be
performed in a well-

ventilated area.

Experimental Protocols
Protocol 1: Sensory Evaluation of Ethyl Salicylate in a
Beverage Matrix

This protocol outlines a method for conducting a descriptive sensory analysis to characterize
the flavor profile of ethyl salicylate in a model beverage. The methodology is adapted from
established flavor profiling techniques.

Objective: To identify and quantify the sensory attributes of ethyl salicylate in a 5% sugar
solution.

Methodology:

¢ Panelist Selection and Training:
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o Select 8-12 panelists based on their sensory acuity and ability to describe flavors.

o Train panelists to identify and scale the intensity of key flavor attributes (e.g., sweet,
wintergreen, medicinal, fruity, floral, chemical) using reference standards.

e Sample Preparation:

o Prepare a control sample: 5% sucrose in deionized water.

o Prepare a test sample: Accurately dose ethyl salicylate into the 5% sucrose solution at a
predetermined concentration (e.g., 5 ppm).

o Code both samples with random three-digit numbers and present them at a controlled
temperature.

o Evaluation Procedure:

o Provide panelists with the coded control and test samples in a randomized order.

o Instruct panelists to first smell the sample (orthonasal evaluation) and then taste it
(retronasal evaluation), rinsing with deionized water between samples.

o Panelists will rate the intensity of each identified flavor attribute on a structured scale (e.g.,
a 15-point numerical scale where 0 = not perceptible and 15 = extremely intense).

o Data Analysis:

o Collect the intensity ratings from all panelists.

o Analyze the data using statistical methods (e.g., Analysis of Variance - ANOVA) to
determine if there are significant differences between the control and test samples for
each attribute.

o Generate a flavor profile diagram (e.g., a spider plot) to visualize the sensory
characteristics of the test sample.
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Caption: Workflow for Descriptive Sensory Analysis.

Protocol 2: Quantification of Ethyl Salicylate using Gas
Chromatography (GC-FID)

This protocol provides a method for the quantification of ethyl salicylate in a simple matrix,
based on standard gas chromatography with flame ionization detection (GC-FID) principles.

Objective: To determine the concentration of ethyl salicylate in a prepared solution.
Methodology:
e Standard and Sample Preparation:

o Stock Standard: Prepare a 1000 ppm stock solution of high-purity ethyl salicylate in
ethanol.

o Calibration Standards: Create a series of calibration standards (e.g., 10, 50, 100, 250, 500
ppm) by serially diluting the stock standard with ethanol.

o Sample Preparation: Prepare the unknown sample by diluting it with ethanol to an
expected concentration within the calibration range.

e GC-FID Instrumentation and Conditions:
o Gas Chromatograph: Equipped with a flame ionization detector (FID).
o Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).

o Carrier Gas: Helium or Hydrogen at a constant flow rate.
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o Temperature Program:

= [nitial Oven Temperature: 80°C, hold for 1 minute.

» Ramp: Increase to 250°C at a rate of 15°C/minute.

= Final Hold: Hold at 250°C for 5 minutes.

o Injector Temperature: 250°C.

o Detector Temperature: 280°C.

o Injection Volume: 1 pL.

e Analysis and Quantification:

[¢]

Inject the calibration standards to establish the retention time for ethyl salicylate and to
generate a calibration curve (peak area vs. concentration).

[¢]

Inject the unknown sample in triplicate.

[¢]

Identify the ethyl salicylate peak in the sample chromatogram by matching the retention
time with the standards.

[e]

Calculate the concentration of ethyl salicylate in the sample by interpolating its average
peak area from the calibration curve.
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Caption: Workflow for GC-FID Quantification.
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Protocol 3: Accelerated Stability Testing of a Fragrance
Formulation

This protocol describes an accelerated stability test to evaluate the olfactory and chemical
stability of a fragrance formulation containing ethyl salicylate under elevated temperature
conditions.

Objective: To predict the long-term stability of a fragrance oil by subjecting it to heat stress.
Methodology:
e Initial Analysis (Time Zero):
o Prepare a batch of the fragrance formulation containing ethyl salicylate.
o Store a control sample in the dark at room temperature (~20-25°C) or under refrigeration.
o Perform initial analysis on a test sample:

» Olfactory Evaluation: A trained perfumer or sensory panel evaluates the fragrance
profile on a smelling strip.

» Chemical Analysis: Perform GC analysis (as per Protocol 2) to determine the initial
concentration of ethyl salicylate and other key components.

» Physical Analysis: Record physical properties like color and clarity.
» Accelerated Aging:
o Place test samples in a temperature-controlled stability chamber set to 40°C.
o Ensure samples are stored in appropriate sealed containers to prevent evaporation.
 Periodic Evaluation:

o At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a test sample from the
chamber.
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o Allow the sample to equilibrate to room temperature.

o Repeat the full analysis performed at Time Zero (olfactory, chemical, and physical).

o Data Comparison and Shelf-Life Prediction:
o Compare the results from each time point to the Time Zero data and the control sample.

o Significant changes in scent profile, a decrease in the concentration of ethyl salicylate
(>10-20%), or changes in physical appearance may indicate instability.

o Use the data to predict the shelf-life of the product under normal storage conditions.
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Caption: Workflow for Accelerated Stability Testing.
Molecular Sighaling Pathway

Olfactory Perception of Ethyl Salicylate

The aroma of ethyl salicylate is perceived via the canonical olfactory signaling pathway in the
olfactory sensory neurons (OSNSs) of the nasal epithelium. This process is initiated when the

volatile ethyl salicylate molecules bind to specific Olfactory Receptors (ORs), which are G
protein-coupled receptors (GPCRS).
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Pathway Steps:

Binding: Ethyl salicylate binds to a specific OR on the cilia of an OSN.

G Protein Activation: This binding event causes a conformational change in the OR,
activating the associated G protein, Ga-olf (Gaolf).

o Adenylyl Cyclase Activation: The activated Goolf subunit dissociates and binds to adenylyl
cyclase type 3 (AC3), stimulating it.

e CAMP Production: AC3 catalyzes the conversion of ATP into cyclic adenosine
monophosphate (CAMP), leading to a rapid increase in intracellular cAMP concentration.

e Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

o Depolarization: The opening of CNG channels allows an influx of cations (Na* and Caz*),
depolarizing the neuron's membrane.

 Signal Transmission: This depolarization generates an action potential that travels along the
neuron's axon to the olfactory bulb in the brain, where the signal is processed, leading to the
perception of smell.
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Caption: Canonical Olfactory Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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